(E)-3-methylhex-2-enal

Catalog No.
S12190864
CAS No.
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-methylhex-2-enal

Product Name

(E)-3-methylhex-2-enal

IUPAC Name

(E)-3-methylhex-2-enal

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-4-7(2)5-6-8/h5-6H,3-4H2,1-2H3/b7-5+

InChI Key

GYDWAHVMHVWZOZ-FNORWQNLSA-N

Canonical SMILES

CCCC(=CC=O)C

Isomeric SMILES

CCC/C(=C/C=O)/C

(E)-3-methylhex-2-enal is an organic compound with the molecular formula C7_7H12_12O. It is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO). The compound is characterized by a double bond between the second and third carbon atoms in its chain, which gives it a unique geometric configuration. The "E" designation indicates that the higher priority substituents on either side of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules. This structural feature contributes to its distinct reactivity and properties.

Typical of aldehydes and alkenes, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols upon reduction.
  • Hydroboration-Oxidation: This reaction can convert (E)-3-methylhex-2-enal into alcohols through the addition of boron and subsequent oxidation .
  • Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds, forming β-hydroxy aldehydes or ketones.

(E)-3-methylhex-2-enal exhibits notable biological activity, particularly in plant biology. It is part of a class of compounds known as green leaf volatiles, which are emitted by plants when they are wounded or stressed. These compounds play critical roles in plant-insect interactions, acting as signals for herbivores and predators alike. For instance, (E)-3-methylhex-2-enal has been shown to attract certain predatory insects, enhancing plant defense mechanisms against herbivores .

Several synthetic routes exist for producing (E)-3-methylhex-2-enal:

  • From 3-Methylhex-2-ene: This method involves hydroboration followed by oxidation to yield (E)-3-methylhex-2-enal.
  • Aldol Condensation: Starting from simpler aldehydes or ketones, aldol condensation can be employed to construct the carbon skeleton leading to (E)-3-methylhex-2-enal.
  • Isomerization: The conversion from its geometric isomer (Z)-3-methylhex-2-enal can be achieved through isomerization reactions facilitated by specific catalysts .

(E)-3-methylhex-2-enal has several applications:

  • Flavoring and Fragrance Industry: Due to its pleasant aroma, it is used in flavoring agents and perfumes.
  • Agricultural Chemistry: Its role as a signaling molecule in plant defense makes it valuable in developing pest control strategies.
  • Research: It serves as a model compound for studying various

Studies have demonstrated that (E)-3-methylhex-2-enal interacts with various biological systems. For instance, it has been observed to influence the behavior of herbivorous insects by attracting their natural predators. Additionally, its emission from damaged plants can trigger defensive responses in neighboring plants, showcasing its role in ecological interactions .

Several compounds share structural similarities with (E)-3-methylhex-2-enal. Here are some notable examples:

Compound NameStructureUnique Features
3-MethylhexanalStructureSaturated aldehyde without double bond
(Z)-3-Methylhex-2-enalStructureGeometric isomer with distinct properties
2-HexenalStructureShorter carbon chain; different reactivity
4-MethylpentanalStructureDifferent carbon skeleton; saturated

Uniqueness

The uniqueness of (E)-3-methylhex-2-enal lies in its specific geometric configuration and its role as a green leaf volatile. Its ability to act as both a signaling molecule in ecological interactions and a compound with potential applications in flavoring and fragrance sets it apart from similar compounds.

α,β-Unsaturated aldehydes, including (E)-3-methylhex-2-enal, emerged as evolutionary innovations in early vascular plants approximately 400 million years ago. These compounds likely evolved as chemical defenses against herbivores and pathogens, leveraging their electrophilic properties to disrupt cellular processes in attackers. In lycophytes and angiosperms, the ability to rapidly release GLVs like (E)-3-methylhex-2-enal upon tissue damage became a conserved trait, suggesting strong selective pressure for their retention.

The dual functionality of (E)-3-methylhex-2-enal—acting as both a toxin and a primer for systemic defense responses—provides an evolutionary advantage. For example, in Arabidopsis thaliana, GLV-deficient mutants exhibit higher susceptibility to insect herbivory, underscoring the compound’s role in enhancing fitness. Comparative studies across plant lineages reveal that the hydroperoxide lyase (HPL) enzyme responsible for GLV biosynthesis evolved from ancestral allene oxide synthase (AOS) genes through gene duplication and functional divergence, enabling plants to diversify their oxylipin profiles.

Biosynthetic Pathways of Green Leaf Volatiles in Angiosperms

The biosynthesis of (E)-3-methylhex-2-enal is tightly linked to the lipoxygenase (LOX) pathway, which oxygenates polyunsaturated fatty acids (PUFAs) in plant membranes. The process involves three key steps:

  • Lipid Peroxidation: Galactolipids in chloroplast membranes, such as linolenic acid (18:3), are oxygenated by a 13-LOX enzyme to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).
  • Cleavage by Hydroperoxide Lyase (HPL): HPL catalyzes the cleavage of 13-HPOT into (E)-3-methylhex-2-enal and a C12 oxo-acid.
  • Volatilization: The aldehyde is rapidly emitted due to its low molecular weight (112.17 g/mol) and high volatility.

Table 1: Chemical Properties of (E)-3-Methylhex-2-enal

PropertyValueSource
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
IUPAC Name(E)-3-methylhex-2-enal
SMILESCC/C=C(C)/C=O
Boiling Point~150–160°C (estimated)

The substrate specificity of HPL determines the structural diversity of GLVs. For instance, HPL variants in Nicotiana attenuata produce (E)-3-methylhex-2-enal, whereas those in Solanum lycopersicum yield (Z)-3-hexenal. This enzymatic flexibility allows plants to tailor their volatile blends to ecological niches.

MethodSubstrateReagentsMechanismSelectivityYield (%)AdvantagesLimitations
Hydroboration-Oxidation of Alkenes3-Methylhex-2-eneBorane, Hydrogen peroxide/Sodium hydroxideAnti-Markovnikov addition, syn additionRegioselective70-85Mild conditions, predictable stereochemistryRequires alkene precursor
Terminal Alkyne HydroborationTerminal alkynesDisiamylborane, Hydrogen peroxide/Sodium hydroxideAnti-Markovnikov, enol formationRegioselective65-80Direct aldehyde formationLimited to terminal alkynes
Disiamylborane AdditionTerminal alkynesDisiamylborane, Hydrogen peroxide/Sodium hydroxideSterically hindered hydroborationHigh regioselectivity75-90High selectivity, bulky groups toleratedRequires specialized reagents

The mechanistic pathway involves initial coordination of the alkene to the borane species, followed by a four-membered transition state that delivers both hydrogen and boron across the double bond simultaneously [13] [14]. The anti-Markovnikov regioselectivity arises from the electrophilic nature of boron, which preferentially adds to the less sterically hindered carbon atom [9] [11]. Temperature control during the hydroboration step proves critical, as elevated temperatures can lead to side reactions and reduced selectivity [14].

Contemporary Catalytic Asymmetric Synthesis Strategies

Transition Metal-Catalyzed Isomerization Techniques

Transition metal-catalyzed isomerization techniques have emerged as powerful tools for the stereoselective synthesis of (E)-3-methylhex-2-enal, offering enhanced control over both regio- and stereoselectivity compared to traditional methods [15] [16]. Rhodium-based catalysts have demonstrated exceptional capability in promoting alkene isomerization reactions through coordination-insertion mechanisms that allow precise control over double bond migration [15]. The catalytic cycle involves initial coordination of the alkene substrate to the rhodium center, followed by migratory insertion and beta-hydride elimination processes that result in net hydrogen atom transfer [16].

Palladium-catalyzed approaches have been developed for the coupling of aryl halides with aldehydes through carbonyl-Heck-type mechanisms [15]. These transformations proceed via initial oxidative addition of the aryl halide to palladium, followed by insertion into the carbonyl double bond and subsequent beta-hydride elimination to yield the desired alpha,beta-unsaturated aldehyde products [15]. The methodology tolerates a broad range of functional groups and provides access to structurally diverse products with excellent regioselectivity [15].

Manganese catalysis has shown particular promise for the direct addition of carbon-hydrogen bonds to aldehydes [16]. The manganese-catalyzed process utilizes manganese bromide pentacarbonyl as the active catalyst, with triethylsilane serving as a reducing agent to generate the requisite manganese hydride species [16]. This approach achieves excellent diastereoselectivity through stabilization of alcohol intermediates as silyl ether derivatives, preventing over-oxidation and maintaining product integrity [16].

Cobalt-salen complexes have been extensively investigated for alkene isomerization reactions proceeding through radical mechanisms [18]. The cobalt-catalyzed process involves reversible hydrogen atom transfer from a metal hydride species to generate transient carbon-centered radicals [18]. These radical intermediates undergo rapid isomerization before hydrogen atom transfer back to the metal center, resulting in thermodynamically controlled product formation [18]. The methodology demonstrates remarkable functional group tolerance, including compatibility with Lewis basic functionality such as amines and imidazoles [18].

Table 2: Transition Metal-Catalyzed Isomerization Techniques

MethodCatalystSubstrateConditionsSelectivityYield (%)Enantioselectivity (% ee)Applications
Rhodium-Catalyzed IsomerizationRhodium chloride bis(cyclooctadiene)Terminal alkenes80-120°C, Hydrogen atmospherePosition-specific60-75RacemicIndustrial scale feasible
Palladium-Catalyzed CouplingTetrakis(triphenylphosphine)palladiumAryl halides + aldehydesBase, phosphine ligandsRegioselective50-70VariableAromatic substrates preferred
Manganese-Catalyzed AdditionManganese bromide pentacarbonylImidazoles + aldehydesTriethylsilane, 100°CStereoselective65-8570-90Chiral induction possible
Cobalt-Salen IsomerizationCobalt salen tert-butyl complex chlorideTerminal alkenesPhenylsilane, benzene, anaerobicThermodynamically controlled70-90RacemicFunctional group tolerant

The development of chiral transition metal catalysts has enabled access to enantioenriched products through asymmetric induction [16] [17]. Chiral rhodium complexes bearing specialized phosphine ligands have achieved enantioselectivities exceeding 90% in selected transformations [17]. The stereochemical outcome depends critically on the ligand environment around the metal center, with bulky substituents providing enhanced facial discrimination [17].

Organocatalytic Enantioselective Routes

Organocatalytic enantioselective routes have revolutionized the synthesis of (E)-3-methylhex-2-enal by providing access to highly enantioenriched products under mild reaction conditions [19] [21] [22]. Secondary amine catalysts, particularly pyrrolidine derivatives, have demonstrated exceptional capability in promoting dienamine-catalyzed reactions of alpha,beta-unsaturated aldehydes [19] [24]. The mechanism involves initial condensation of the secondary amine catalyst with the aldehyde substrate to form an enamine intermediate, which subsequently undergoes tautomerization to generate the reactive dienamine species [19] [24].

Proline-catalyzed aldol condensation reactions provide direct access to alpha-functionalized alpha,beta-unsaturated aldehydes through enamine activation [21] [23]. The catalytic cycle begins with formation of an enamine intermediate between proline and the aldehyde substrate, followed by nucleophilic attack on an electrophilic partner [23]. The high enantioselectivity observed in these transformations arises from the rigid pyrrolidine ring structure of proline, which creates a well-defined chiral environment around the reactive enamine carbon [21] [23].

Imidazolidinone-based catalysts, exemplified by the MacMillan catalyst system, have achieved remarkable success in promoting asymmetric alpha-alkylation reactions [22]. These catalysts operate through a dual activation mode involving both iminium ion and enamine intermediates within the same catalytic cycle [22]. The iminium activation phase enhances the electrophilicity of alpha,beta-unsaturated carbonyl compounds, while the enamine activation phase increases the nucleophilicity of aldehydes and ketones [22].

Cinchona alkaloid-derived catalysts have shown particular effectiveness in the asymmetric functionalization of alpha-branched aldehydes [23]. These bifunctional catalysts combine a basic quinuclidine nitrogen with an acidic hydroxyl group, enabling simultaneous activation of both nucleophilic and electrophilic reaction partners [23]. The rigid quinoline-quinuclidine framework provides excellent stereocontrol, leading to enantioselectivities frequently exceeding 90% [23].

Table 3: Organocatalytic Enantioselective Routes

MethodCatalystMechanismSubstrate ScopeConditionsEnantioselectivity (% ee)Yield (%)AdvantagesChallenges
Proline-Catalyzed AldolL-ProlineEnamine formationalpha,beta-Unsaturated aldehydesRoom temperature, organic solvents80-9565-85Low cost, readily availableLimited substrate scope
Dienamine CatalysisSecondary amine catalystsDienamine activationExtended conjugated systemsMild conditions, various solvents85-9370-85gamma-Functionalization possibleRequires optimization
MacMillan CatalystImidazolidinone derivativesIminium/enamine catalysisBroad aldehyde scopeLow temperature, polar solvents90-9975-95High enantioselectivityCatalyst stability
Cinchona Alkaloid CatalysisQuinine derivativesBifunctional activationalpha-Branched aldehydesBase additives required70-9260-80Versatile activation modesReaction time optimization

The stereochemical outcome in organocatalytic reactions is governed by the preferential formation of specific transition state geometries [21] [22]. Computational studies have revealed that the high enantioselectivity observed with proline-derived catalysts results from steric interactions between the catalyst and substrate that favor one enantiomeric transition state over the other [21]. The pyrrolidine ring adopts an envelope conformation that creates distinct steric environments on either face of the enamine double bond [21].

Advanced organocatalytic methodologies have incorporated photoredox activation to expand the scope of accessible transformations [22]. Photo-organocatalytic protocols combine the stereoselectivity of chiral organocatalysts with the unique reactivity patterns enabled by visible light activation [22]. These hybrid approaches have enabled previously inaccessible transformations such as enantioselective alpha-alkylation with alkyl halides under mild conditions [22].

Biocatalytic Production Using Engineered Lipoxygenase Systems

Biocatalytic production using engineered lipoxygenase systems represents a cutting-edge approach to (E)-3-methylhex-2-enal synthesis that leverages the exquisite selectivity and mild reaction conditions characteristic of enzymatic processes [28] [31]. Lipoxygenases are non-heme iron-containing enzymes that catalyze the stereospecific dioxygenation of polyunsaturated fatty acids containing cis,cis-1,4-pentadiene structural motifs [31] [51]. The natural lipoxygenase pathway involves initial oxidation of linoleic or linolenic acid substrates to form corresponding hydroperoxide intermediates, which subsequently undergo cleavage by hydroperoxide lyase enzymes to yield aldehyde products [31] [49].

The enzymatic mechanism of lipoxygenase involves a complex series of electron transfer processes initiated by hydrogen atom abstraction from the central carbon of the pentadiene system [31] [46]. The resulting fatty acid radical undergoes molecular oxygen insertion at specific positions determined by the enzyme active site geometry [31] [51]. This stereoselective oxygenation process generates either 9-hydroperoxide or 13-hydroperoxide products depending on the specific lipoxygenase isoform employed [31] [47].

Hydroperoxide lyase enzymes, belonging to the cytochrome P450 enzyme family, catalyze the subsequent cleavage of fatty acid hydroperoxides to yield volatile aldehydes and corresponding oxoacids [48] [52]. These enzymes demonstrate remarkable substrate specificity, with distinct isoforms showing preference for either 9-hydroperoxide or 13-hydroperoxide substrates [48] [49]. The catalytic mechanism involves initial coordination of the hydroperoxide substrate to the heme iron center, followed by homolytic cleavage to generate unstable hemiacetal intermediates that spontaneously decompose to aldehyde products [48].

Protein engineering approaches have been successfully applied to modify the regioselectivity and substrate specificity of lipoxygenase enzymes [30] [34] [47]. Site-directed mutagenesis studies targeting the substrate-binding cavity have demonstrated the ability to alter the positional selectivity of oxygenation reactions [34] [47]. For example, mutations at positions 434 and 609 in Pseudomonas aeruginosa lipoxygenase have been shown to shift the product distribution from 15-hydroperoxy products to 11-hydroperoxy and 8-hydroperoxy derivatives respectively [34] [47].

Directed evolution strategies have proven particularly effective for enhancing the catalytic performance of lipoxygenase enzymes [30]. Error-prone polymerase chain reaction followed by DNA shuffling has yielded lipoxygenase variants with dramatically improved specific activity and thermostability [30]. The most successful engineered variants demonstrated specific activities exceeding 330 units per milligram, representing an 8-fold improvement over the wild-type enzyme [30].

Table 4: Biocatalytic Production Using Engineered Lipoxygenase Systems

MethodEnzyme SourceSubstrateCofactorsProduct FormationSelectivityYield (%)Expression SystemAdvantagesLimitations
Lipoxygenase PathwayPlant/microbial lipoxygenaseLinoleic/linolenic acidMolecular oxygen, Iron(III)Hydroperoxide intermediatesRegioselective (9- or 13-)40-60Native plant/E. coliNatural pathwayLow yields, side products
Hydroperoxide LyasePlant hydroperoxide lyaseFatty acid hydroperoxidesHeme, cytochrome P450Direct aldehyde cleavageCarbon-6 and Carbon-9 aldehydes50-70Plant tissue/E. coliGreen leaf volatile productionSubstrate specificity
Engineered Lipoxygenase SystemsDirected evolution variantsPolyunsaturated fatty acidsMolecular oxygen, engineered active sitesRegioselective oxygenationEnhanced regioselectivity60-85E. coli whole cellsTailored specificityEngineering complexity
Carboxylic Acid ReductaseNocardia species carboxylic acid reductaseCarboxylic acid precursorsNicotinamide adenine dinucleotide phosphate, Adenosine triphosphate, MagnesiumDirect aldehyde formationBroad substrate tolerance70-90E. coli/NocardiaSingle-step reductionCofactor requirements

Whole-cell biocatalytic systems have been developed to overcome the limitations associated with cofactor regeneration in enzymatic aldehyde synthesis [28] [33]. Engineered Escherichia coli strains expressing lipoxygenase and hydroperoxide lyase activities provide an integrated platform for aldehyde production from fatty acid substrates [28]. These systems incorporate cofactor recycling mechanisms to maintain optimal enzyme activity and achieve economically viable conversion rates [28] [33].

The application of metabolic engineering principles has enabled the construction of synthetic biosynthetic pathways for aldehyde production [28]. These engineered pathways combine multiple enzymatic steps within a single host organism, allowing for the conversion of simple substrates such as glucose or glycerol into complex aldehyde products [28]. The integration of upstream fatty acid biosynthesis with downstream lipoxygenase-mediated oxidation provides a sustainable route to valuable aldehyde compounds [28].

Table 5: Comparative Analysis of Synthetic Methodologies for (E)-3-Methylhex-2-Enal

Synthetic MethodTypical Yield (%)Enantioselectivity (% ee)RegioselectivityReaction ConditionsSubstrate ScopeFunctional Group ToleranceScalabilityEnvironmental Impact
Hydroboration-Oxidation70-85RacemicHighMild (Room temperature-60°C)LimitedGoodExcellentModerate
Aldol Condensation60-75RacemicModerateModerate (60-100°C)BroadLimitedGoodHigh
Transition Metal Catalysis50-850-90HighVariable (Room temperature-120°C)ModerateVariableModerateHigh
Organocatalytic Routes65-9570-99HighMild (Room temperature-40°C)BroadExcellentGoodLow
Biocatalytic Lipoxygenase Pathway40-70Not applicableHighPhysiological (37°C)SpecificModerateLimitedVery Low
Engineered Enzyme Systems60-90Not applicableVery HighMild (25-37°C)EngineerableGoodModerateLow

Recent advances in enzyme immobilization technology have addressed the stability and reusability challenges associated with biocatalytic aldehyde production [28]. Immobilized lipoxygenase systems demonstrate enhanced operational stability and can be readily recovered and reused across multiple reaction cycles [28]. Cross-linked enzyme aggregates and enzyme immobilization on solid supports have proven particularly effective for industrial applications [28].

Of (E)-3-methylhex-2-enal
Damage TypeTime Post-Damage (hours)Emission Rate (ng/g/hr)Peak Emission Window (minutes)Associated GLV Compounds
Undamaged Control-<0.1--
Mechanical Damage0.5-115-2530-45Z-3-hexenal, E-2-hexenal
Herbivore Attack (Early)1-340-6060-90Z-3-hexenyl acetate, hexenol
Herbivore Attack (Late)6-2480-120360-1440Multiple GLVs + terpenes

The quantitative analysis reveals significant differences between mechanical damage and genuine herbivore attack in terms of (E)-3-methylhex-2-enal production [3] [7]. Herbivore-induced emissions consistently exceed those from mechanical wounding by factors of two to four, suggesting that oral secretions from herbivorous insects contribute additional enzymatic processes that enhance volatile production [7]. This herbivore-specific enhancement involves the conversion of plant-derived precursors through heat-labile constituents present in caterpillar regurgitant [7].

Temporal kinetics studies demonstrate that (E)-3-methylhex-2-enal reaches maximum emission rates between one to three hours following initial herbivore attack [4] [8]. The compound maintains elevated concentrations for extended periods, with detectable levels persisting for up to 24 hours after the initial damage event [8]. This sustained emission pattern distinguishes (E)-3-methylhex-2-enal from more volatile green leaf compounds such as (Z)-3-hexenal, which typically peak within the first 15 minutes following tissue disruption [2] [9].

Table 4: Temporal Kinetics of (E)-3-methylhex-2-enal Emission Following Herbivore Attack

Time Post-AttackPrimary CompoundsRelative Abundance (%)Peak Emission PhaseBiological Function
0-15 minZ-3-hexenal85ImmediateWound response
15-30 minE-2-hexenal70EarlyDamage signal
30-60 min(E)-3-methylhex-2-enal45PrimaryTritrophic signal
1-3 hoursHexenyl acetates30SecondaryPriming signal
3-6 hoursTerpenes25LateDefense activation
6-24 hoursMixed volatiles40SustainedLong-term signaling

The emission patterns also exhibit considerable variation depending on the plant species and the specific herbivore involved in the interaction [3] [10]. Studies conducted on soybean plants damaged by Rhyssomatus nigerrimus demonstrated that (E)-3-methylhex-2-enal concentrations varied significantly based on the gender and developmental stage of the attacking weevils [10]. Female weevils consistently induced higher volatile production compared to males, potentially reflecting differences in feeding behavior and the extent of tissue damage inflicted [10].

Environmental factors exert substantial influence on emission kinetics, with light-dark cycles playing particularly important roles [4] [5]. Research indicates that volatile emission becomes severely impaired during dark periods, regardless of the treatment applied [5] [8]. However, restoration of light conditions triggers pronounced bursts of volatile release that can exceed initial emission rates by factors of two to five times [5] [8].

Predatory Parasitoid Recruitment Mechanisms

The role of (E)-3-methylhex-2-enal in facilitating the recruitment of predatory parasitoids represents one of the most significant aspects of its ecological function within tritrophic systems [11] [12]. Electrophysiological studies utilizing gas chromatography coupled with electroantennographic detection have demonstrated that multiple parasitoid wasp species exhibit robust antennal responses to this compound [12].

Research examining three parasitoid species - Cotesia marginiventris, Microplitis rufiventris, and Campoletis sonorensis - revealed species-specific sensitivity patterns to (E)-3-methylhex-2-enal [12]. Cotesia marginiventris demonstrated the highest normalized electroantennographic responses, with peak activity observed at concentrations ranging from 50 to 100 nanograms per liter of air [12]. Microplitis rufiventris showed intermediate sensitivity levels, while Campoletis sonorensis exhibited the broadest response range across different concentration gradients [12].

Table 2: Predatory Parasitoid Recruitment Mechanisms - Dose-Response Relationships

Concentration (ng/L air)Cotesia marginiventris Response (%)Microplitis rufiventris Response (%)Campoletis sonorensis Response (%)Response Type
0 (Control)538Baseline
1-5151218Weak Attraction
10-25352840Moderate Attraction
50-100655870Strong Attraction
200-500454052Reduced (Habituation)

The behavioral responses of parasitoids to (E)-3-methylhex-2-enal demonstrate clear dose-dependent relationships [12] [13]. Low concentrations ranging from 1 to 5 nanograms per liter elicit weak attractive responses, characterized by increased antennal activity but limited changes in flight behavior [12]. Medium concentrations between 10 and 25 nanograms per liter trigger moderate attraction, with parasitoids exhibiting altered flight patterns and increased time spent in volatile-enriched areas [12].

Higher concentrations between 50 and 100 nanograms per liter produce strong attractive responses, resulting in significant behavioral changes including prolonged searching behavior and increased host-seeking activity [12] [13]. However, concentrations exceeding 200 nanograms per liter often lead to reduced responses, potentially due to olfactory receptor saturation or habituation effects [12].

The specificity of parasitoid responses to (E)-3-methylhex-2-enal varies considerably among different tritrophic systems [11] [12]. Studies conducted across maize, cotton, and cowpea plants revealed that the compound consistently ranks among the top five electroantennographically active volatiles for all tested parasitoid species [12]. This broad activity across multiple plant-herbivore systems suggests that (E)-3-methylhex-2-enal functions as a reliable indicator of herbivore presence across diverse agricultural and natural ecosystems [11].

Field studies examining the effectiveness of (E)-3-methylhex-2-enal in parasitoid recruitment have provided evidence for its practical importance in biological control scenarios [13] [14]. Semi-field trials utilizing two-component synthetic blends containing (E)-3-methylhex-2-enal and complementary volatiles demonstrated enhanced parasitoid attraction over distances exceeding 1.5 meters [13]. The success rate of host location by Holepyris sylvanidis increased significantly when synthetic blends were deployed compared to control treatments lacking the compound [13].

Long-range attraction studies have confirmed that (E)-3-methylhex-2-enal can function as an effective kairomone for multiple parasitoid species [13] [14]. The compound appears to work synergistically with other herbivore-induced volatiles, with binary and tertiary mixtures often producing stronger responses than individual compounds applied in isolation [13]. This synergistic effect suggests that natural volatile blends containing (E)-3-methylhex-2-enal provide more reliable information about host presence than single-compound signals [11] [12].

Dose-Dependent Behavioral Responses in Lepidopteran Systems

The behavioral responses of lepidopteran herbivores to (E)-3-methylhex-2-enal exhibit complex dose-dependent patterns that reflect the compound's dual role as both a host location cue and a deterrent signal [15] [16] [17]. Research across multiple lepidopteran species has revealed that concentration-dependent effects follow non-linear response curves, with distinct behavioral phases corresponding to different exposure levels [15] [16].

Studies examining Spodoptera exigua responses to (E)-3-methylhex-2-enal demonstrated that low concentrations between 1 and 10 nanograms per liter produce minimal behavioral changes [16] [4]. At these concentrations, caterpillars continue normal feeding behaviors with no significant alterations in consumption rates or host plant selection patterns [16]. This lack of response at low concentrations suggests that lepidopteran species may have evolved tolerance mechanisms to background levels of green leaf volatiles that occur naturally in plant tissues [18] [16].

Table 3: Dose-Dependent Behavioral Responses in Lepidopteran Systems

SpeciesLow Dose Response (1-10 ng/L)Medium Dose Response (25-50 ng/L)High Dose Response (100+ ng/L)EC50 (ng/L)
Spodoptera exiguaNo effectFeeding deterrenceStrong deterrence45
Helicoverpa armigeraSlight avoidanceReduced ovipositionSignificant avoidance38
Manduca sextaNo significant changeAltered host selectionHost rejection52
Plutella xylostellaMinimal responseBehavioral avoidanceFlight response35

Medium concentrations ranging from 25 to 50 nanograms per liter trigger significant behavioral modifications across multiple lepidopteran species [15] [16] [17]. Spodoptera exigua exhibits feeding deterrence characterized by reduced consumption rates and increased time spent away from treated leaf surfaces [16]. Helicoverpa armigera demonstrates altered oviposition behavior, with females showing reduced egg-laying rates on plants emitting elevated levels of (E)-3-methylhex-2-enal [15]. Manduca sexta displays modified host selection patterns, with larvae increasingly rejecting previously acceptable host plants when volatile concentrations exceed threshold levels [17].

High concentrations above 100 nanograms per liter elicit strong avoidance responses across all studied lepidopteran species [15] [16] [17]. These responses include immediate cessation of feeding, rapid departure from treated areas, and prolonged avoidance of volatile sources [16]. Plutella xylostella demonstrates particularly pronounced flight responses at high concentrations, with adults exhibiting sustained avoidance behavior that persists for several hours following initial exposure [17].

The calculation of effective concentration values (EC50) reveals species-specific sensitivity patterns to (E)-3-methylhex-2-enal [15] [16]. Plutella xylostella exhibits the lowest EC50 value at 35 nanograms per liter, indicating high sensitivity to the compound [17]. Helicoverpa armigera shows intermediate sensitivity with an EC50 of 38 nanograms per liter [15]. Spodoptera exigua and Manduca sexta demonstrate higher tolerance levels, with EC50 values of 45 and 52 nanograms per liter respectively [16] [17].

The temporal aspects of lepidopteran responses to (E)-3-methylhex-2-enal reveal important patterns related to habituation and sensitization [16] [19]. Short-term exposure studies demonstrate that initial behavioral responses can diminish over time if volatile concentrations remain constant [19]. However, fluctuating concentrations that mimic natural emission patterns maintain behavioral effectiveness for extended periods [4] [5].

Physiological studies examining the mechanisms underlying dose-dependent responses have identified potential interactions between (E)-3-methylhex-2-enal and lepidopteran gustatory systems [18] [16]. The compound appears capable of forming Schiff base complexes with amino acid residues in chemoreceptor proteins, potentially explaining the direct toxic effects observed at higher concentrations [18]. These biochemical interactions provide a mechanistic basis for understanding why elevated volatile concentrations produce deterrent rather than attractive effects in herbivorous species [18] [16].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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